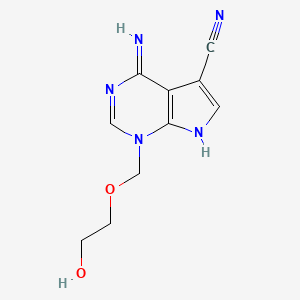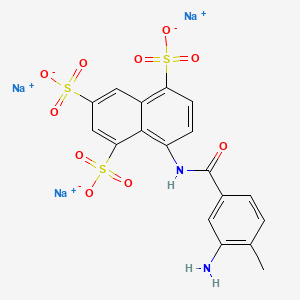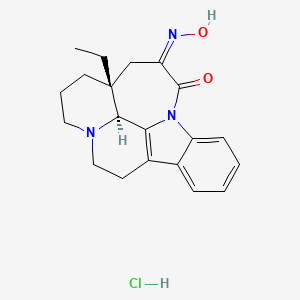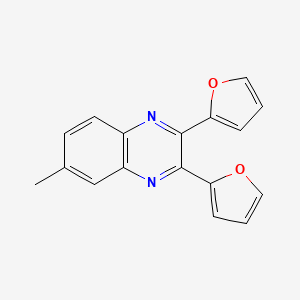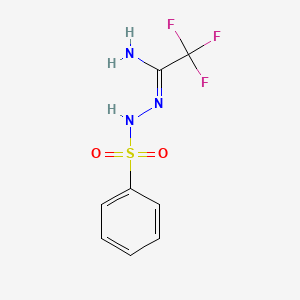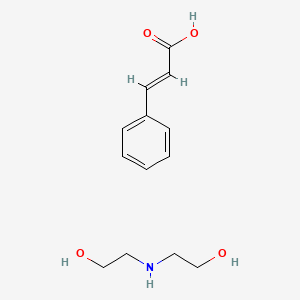
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is a complex organic compound with the molecular formula C15H16N2O3 It is known for its unique structure, which includes a cyclohexane ring and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of cyclohexanecarboxylic acid with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanemethylamine derivatives.
Substitution: Formation of N-substituted cyclohexanecarboxamides.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the isoindole moiety.
Phthalimide: Contains the isoindole moiety but lacks the cyclohexane ring.
Cyclohexanecarboxylic acid: The parent acid of the amide compound.
Uniqueness
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its combined structural features of cyclohexane and isoindole, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51972-57-7 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c16-14(20)15(8-4-1-5-9-15)17-12(18)10-6-2-3-7-11(10)13(17)19/h1-9H2,(H2,16,20) |
Clé InChI |
VAVWNTZMWOYIMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
